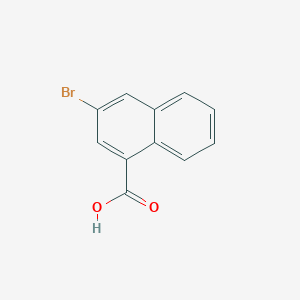

3-bromonaphthalene-1-carboxylic Acid

概要

説明

3-bromonaphthalene-1-carboxylic Acid is a chemical compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .

Synthesis Analysis

The synthesis of compounds similar to 3-bromonaphthalene-1-carboxylic Acid, such as carboxylic acid derivatives, has seen significant development in recent years . Protocols have been developed for the functionalizing deboronation of alkyl boronic esters . A conceptual route has also been developed for the synthesis of 1,3-diyne from β-bromo vinyl carboxylic acids .Molecular Structure Analysis

The molecular structure of 3-bromonaphthalene-1-carboxylic Acid consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon, substituted with a bromine atom and a carboxylic acid group .Physical And Chemical Properties Analysis

Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .科学的研究の応用

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Indolizidine

The protodeboronation process mentioned above has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the utility of 3-Bromonaphthalene-1-carboxylic Acid in complex organic synthesis .

Suzuki–Miyaura Coupling

Organoboron compounds, such as those that can be derived from 3-Bromonaphthalene-1-carboxylic Acid, are highly valuable building blocks in organic synthesis . One of the most important applications is the Suzuki–Miyaura coupling , a type of cross-coupling reaction .

Conversion into Functional Groups

The boron moiety in organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Kinetics of Inclusion with β-Cyclodextrin

The kinetics of inclusion of halonaphthalenes, like 1-bromonaphthalene, with β-cyclodextrin have been studied. This shows the potential of 3-Bromonaphthalene-1-carboxylic Acid in the study of inclusion kinetics with β-Cyclodextrin .

Use in Cosmetics, Food Additives, and Medicines

Carboxylic acids, such as 3-Bromonaphthalene-1-carboxylic Acid, have a wide range of applications in various fields . They can be used in the detection of different substances, in medicines , in cosmetics , and in food additives .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Bromonaphthalene-1-carboxylic Acid, also known as 3-Bromo-1-naphthoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with the electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It is successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the environmental conditions under which the reaction takes place .

Result of Action

The result of the action of 3-Bromonaphthalene-1-carboxylic Acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromonaphthalene-1-carboxylic Acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, requires specific conditions for optimal performance . These include the presence of a palladium catalyst, an organoboron reagent, and appropriate reaction conditions .

特性

IUPAC Name |

3-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGVNBGHCCLMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470949 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromonaphthalene-1-carboxylic Acid | |

CAS RN |

16726-66-2 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

dimethyl-](/img/structure/B45161.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)